molecular formula C9H6F3N3 B3114120 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine CAS No. 19959-90-1

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine

Cat. No.: B3114120
CAS No.: 19959-90-1
M. Wt: 213.16 g/mol
InChI Key: NBMPNCPZAYFDRU-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group confers enhanced electronic and steric properties, making the compound valuable in agrochemical and pharmaceutical research. Its synthesis typically involves cross-coupling reactions between halogenated pyridines and pyrazole derivatives, as exemplified in the preparation of analogous compounds using iodinated precursors . The compound’s planar geometry, as observed in related structures like 4-(1H-pyrazol-3-yl)pyridine, facilitates intermolecular interactions such as hydrogen bonding, which influence crystallinity and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMPNCPZAYFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine typically involves the trifluoromethylation of a precursor compound. One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

In industrial settings, the production of trifluoromethylpyridine derivatives often employs vapor-phase reactions due to their efficiency and scalability. The use of high-temperature conditions and specific catalysts allows for the controlled introduction of trifluoromethyl groups, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pyridine-Pyrazole Derivatives with Halogen Substituents

  • 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) : Incorporates a nitro group and trifluoromethoxy-benzyloxy substituent on the phenyl ring. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the trifluoromethoxy group increases lipophilicity. Melting point: 122.1–124.8°C; yield: 71.8% .
  • 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) : Features dual trifluoromethyl groups on both the pyridine and phenyl rings. This compound exhibits lower yield (40.8%) and melting point (73.3–75.1°C), likely due to steric hindrance and reduced crystallinity .

Pyridine-Pyrazole Derivatives with Extended Aromatic Systems

  • 4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-([3-(trifluoromethyl)phenyl]sulfonyl)piperidine : A naphthyl group on the pyrazole enhances π-π stacking interactions, while the sulfonyl group introduces strong electron-withdrawing effects. This modification is critical for improving binding affinity in kinase inhibitors .

Pyridine-Triazole Hybrids

  • 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine (CAS 80980-09-2) : Replacing pyrazole with triazole alters hydrogen-bonding capacity and metabolic stability. Triazoles exhibit higher resistance to oxidative degradation compared to pyrazoles, making them suitable for prolonged biological activity .

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally lower yields due to steric and electronic challenges in coupling reactions .
  • Bulky substituents (e.g., naphthyl) reduce melting points by disrupting crystal packing .

Crystallographic and Spectroscopic Analysis

  • 4-(1H-Pyrazol-3-yl)pyridine : X-ray diffraction reveals near-coplanar pyridine and pyrazole rings (dihedral angle: 4.69°), with hydrogen bonds forming a 3D network (R-factor: 0.064) . In contrast, trifluoromethyl-substituted analogs likely exhibit greater torsional strain, reducing coplanarity and altering solubility.
  • NMR Trends : In compound 7e, the -CF₃ group deshields adjacent protons, shifting ¹H NMR signals upfield (δ 8.2–8.4 ppm for pyridine protons) .

Biological Activity

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationships, and various biological applications, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C9H6F3N3. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution and electrophilic fluorination techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown promising results against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Lung CancerA54910.5Induction of apoptosis
Breast CancerMDA-MB-2318.2Inhibition of cell proliferation
Colorectal CancerHCT11612.0Cell cycle arrest
Prostate CancerLNCaP15.7Inhibition of androgen receptor signaling

These compounds have demonstrated mechanisms such as apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer agents .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes:

  • Cytokine Inhibition : Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
  • Enzyme Inhibition : Significant inhibition of COX-2 activity, which is crucial in the inflammatory response.

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly enhances the biological activity of pyrazole derivatives. SAR studies indicate that modifications to the pyridine ring and the pyrazole moiety can lead to improved potency and selectivity against specific biological targets:

  • Positioning of Functional Groups : Variations in the position of substituents on the pyrazole ring can affect binding affinity to target proteins.
  • Linker Length : The length of the linker between pharmacophores influences both potency and selectivity, with optimal lengths identified through computational modeling.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical trials:

  • Study on Breast Cancer : A preclinical model showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Inflammatory Pain Model : In a rat model, administration led to reduced pain sensitivity, demonstrating its potential as an analgesic agent .

Q & A

Q. What are the recommended synthetic routes for 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine, and what critical parameters influence yield?

Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between pyridine boronic esters and halogenated pyrazole intermediates. For example, coupling 3-bromo-5-(trifluoromethyl)-1H-pyrazole with 4-pyridinylboronic acid under palladium catalysis .
  • Cyclization approaches : Condensation of hydrazine derivatives with diketones or keto-esters to form the pyrazole ring, followed by functionalization with the trifluoromethyl group.
  • Key parameters : Catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), temperature (80–120°C), and protecting group strategies for nitrogen atoms to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure; ¹⁹F NMR to verify the trifluoromethyl group.
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrazole-pyridine system) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the basic physicochemical properties of this compound, and how do they influence solubility and bioavailability?

Methodology :

  • LogP determination : Use shake-flask or chromatographic methods to measure hydrophobicity. The trifluoromethyl group increases lipophilicity, potentially reducing aqueous solubility.
  • pKa analysis : Titration or UV-spectrophotometry to assess ionization states. The pyridine nitrogen (pKa ~4.5–5.5) may protonate under physiological conditions, enhancing solubility.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points (e.g., mp ~123–124°C for analogs ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize CYP1B1 inhibitory activity?

Methodology :

  • Substituent variation : Modify the pyridine or pyrazole positions (e.g., C2 vs. C3/C4 on a steroid core) to probe steric and electronic effects .

  • In vitro assays : Use ethoxyresorufin-O-deethylase (EROD) assays to measure IC₅₀ values. For example, 2-(pyridin-3-yl)estradiol (IC₅₀ = 0.011 μM) outperforms C3/C4 analogs .

  • Key SAR insights :

    Substituent Position Core Structure IC₅₀ (μM)
    C2 (pyridine)Estradiol0.011
    C3/C4 (pyridine)Estradiol>0.1
    C17β-OH (vs. C17=O)Estradiol/Estrone10× potency

Q. What computational approaches predict the binding mode of this compound with CYP1B1?

Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds with heme iron or active-site residues) .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key residues (e.g., Phe231, Val395) involved in hydrophobic interactions.
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity to guide derivative design.

Q. How should researchers address discrepancies in reported inhibitory potency across studies?

Methodology :

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human CYP1B1), substrate concentrations, and incubation times.
  • Solubility controls : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
  • Reference compounds : Include α-naphthoflavone (IC₅₀ = 0.083 μM) as a positive control .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm reproducibility (p < 0.05).

Q. What strategies improve metabolic stability in preclinical models?

Methodology :

  • Deuterium incorporation : Replace labile hydrogens (e.g., pyrazole C-H) with deuterium to slow oxidative metabolism.
  • Prodrug design : Mask polar groups (e.g., esterify pyridine nitrogen) to enhance plasma half-life.
  • In vivo PK studies : Monitor plasma concentrations in rats (e.g., 4a showed sustained levels up to 24 hours post-administration ).

Q. How does the trifluoromethyl group influence electronic properties and target interactions?

Methodology :

  • DFT calculations : Analyze charge distribution (e.g., CF3 withdraws electron density, increasing pyrazole acidity).
  • Biological interactions : The CF3 group enhances hydrophobic binding to CYP1B1’s active site, as seen in SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
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4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine

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